Benzo[d]isothiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]isothiazol-4-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique arrangement of atoms in this compound makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazol-4-amine can be achieved through several methods. One common approach involves the cyclization of o-aminothiophenol with chloroacetonitrile under basic conditions. Another method includes the reaction of 2-aminobenzenethiol with chloroacetonitrile in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-4-amine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media is commonly used for oxidation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: Various substituted benzo[d]isothiazoles.
Condensation: Schiff bases and related derivatives.
Scientific Research Applications
Benzo[d]isothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Benzo[d]isothiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfur atom in the compound can form chalcogen bonds, which play a crucial role in its biological activity . These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Benzo[d]isothiazol-4-amine can be compared with other similar compounds such as:
Isothiazole: A simpler structure with similar biological activities.
Benz[c]isothiazole: Another isomer with distinct properties and applications.
Uniqueness
This compound stands out due to its unique combination of nitrogen and sulfur atoms, which confer specific reactivity and biological activity. Its ability to form stable chalcogen bonds and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2-benzothiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNZYGDNGYRCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.